5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a dipyrido-pyrimidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-12-4-5-16(14(21)9-12)27-11-18(25)23-8-6-15-13(10-23)19(26)24-7-2-1-3-17(24)22-15/h1-5,7,9H,6,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZBLQGPSVTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with appropriate reagents to introduce the acetyl group. The resulting intermediate is further reacted with dipyrido-pyrimidinone derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its potential biological activity, the compound could be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenoxy group may play a role in binding to target sites, while the dipyrido-pyrimidinone core may modulate the compound’s overall activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A simpler compound with a similar dichlorophenoxy group, commonly used as a herbicide.
Dipyrido-pyrimidinone derivatives: Compounds with a similar core structure, which may exhibit different biological activities depending on the substituents attached.
Other chlorophenoxy derivatives: Compounds with varying numbers and positions of chlorine atoms on the phenoxy group, which can influence their chemical and biological properties.
The uniqueness of 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound 5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex chemical structure that exhibits notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The compound is characterized by its unique triazatricyclo structure combined with a dichlorophenoxyacetyl moiety. Its IUPAC name suggests significant functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁Cl₂N₃O₃ |
| Molar Mass | 396.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound's biological activity is hypothesized to involve interactions with cellular pathways influenced by the dichlorophenoxy group, which is known for its herbicidal properties. Similar compounds have been shown to act as synthetic auxins, disrupting normal plant growth by inducing uncontrolled cell division and elongation.
Toxicological Studies
Recent studies have investigated the toxicological effects of related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) , which serves as a reference point due to its structural similarities. Research indicates that 2,4-D affects mitochondrial function and membrane integrity in isolated rat liver mitochondria, suggesting potential impacts on cellular metabolism and energy production .
Case Study: Mitochondrial Function
A study focused on the effects of 2,4-D on mitochondrial membranes revealed concentration-dependent toxicity affecting ATP levels and membrane potential. Notably, formulated products exhibited toxicity at lower concentrations compared to isolated forms . This raises questions about the implications of excipients in commercial formulations of similar compounds.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound suggest potential efficacy against various bacterial strains. The presence of the triazine ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with related herbicides such as 2,4-D and 2,4,5-T.
Table 2: Comparative Biological Activity
| Compound | Mechanism of Action | Biological Activity | Toxicity Level |
|---|---|---|---|
| 5-[2-(2,4-D)acetyl]-... | Synthetic auxin-like activity | Potential herbicidal effects | Not fully characterized |
| 2,4-D | Auxin mimic | Herbicidal | Moderate (NOAEL 3 mg/kg) |
| 2,4,5-T | Auxin mimic | Herbicidal | High (TCDD contamination) |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation and cyclization. Key parameters include:
- Temperature control : Maintain precise reaction temperatures (e.g., 60–80°C for acetylation steps) to avoid side reactions .
- Solvent selection : Use polar aprotic solvents like DMF or THF to stabilize intermediates and enhance reaction efficiency .
- Catalyst optimization : Anhydrous ZnCl₂ or acetic acid can accelerate cyclization steps, but stoichiometry must be carefully balanced to prevent over-functionalization .
- Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm, acetyl carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- X-ray crystallography : Resolves the tricyclic core and confirms stereochemistry, especially for chiral centers in the triazatricyclo system .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screens should focus on target-specific pathways:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) to identify potential targets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular docking : Simulate interactions with proteins (e.g., PDB: 4O9) to predict binding affinity and guide further testing .
Advanced Research Questions
Q. How can researchers resolve contradictory data on its mechanism of action across different biological models?
- Methodological Answer : Contradictions often arise from model-specific variables:
- Dose-response normalization : Compare IC₅₀ values across cell lines using standardized protocols (e.g., OECD guidelines) to account for metabolic differences .
- Transcriptomic profiling : RNA-seq or qPCR arrays identify pathway-specific responses (e.g., apoptosis vs. oxidative stress) in conflicting models .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolite distribution and validate target engagement in vivo .
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?
- Methodological Answer : Environmental impact studies should include:
- Biodegradation assays : Test microbial degradation rates in soil/water systems using OECD 301/302 protocols .
- Ecotoxicology screening : Assess Daphnia magna or algae toxicity (EC₅₀) to evaluate aquatic risks .
- Green chemistry alternatives : Replace chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to reduce hazardous waste .
Q. How can computational modeling improve structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer : Advanced SAR workflows involve:
- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity .
- Free-energy perturbation (FEP) : Simulate ΔΔG values for binding affinity changes in derivative libraries .
- ADMET prediction : SwissADME or ADMETLab 2.0 predict pharmacokinetic properties (e.g., BBB permeability) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or HPLC to identify intermediates and optimize reaction halts .
- Batch consistency : Test reproducibility across ≥3 independent syntheses under identical conditions .
- Impurity profiling : LC-MS/MS identifies side products (e.g., over-acetylated byproducts) that reduce yield .
Experimental Design Recommendations
Q. What controls are critical for in vivo toxicity studies?
- Methodological Answer :
- Vehicle controls : Administer solvent-only groups (e.g., DMSO/PBS) to isolate compound effects .
- Positive controls : Include known toxicants (e.g., cisplatin for nephrotoxicity) to validate assay sensitivity .
- Tissue histopathology : Compare treated vs. untreated organ sections (e.g., liver, kidney) for subacute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
